Lysophosphatidylcholine 18:2

Vue d'ensemble

Description

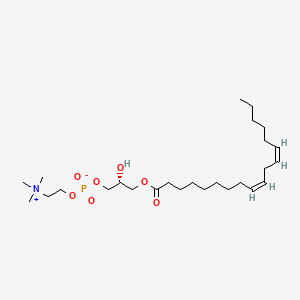

Lysophosphatidylcholine 18:2, également connue sous le nom de 1-Linoléoyl-2-Hydroxy-sn-glycero-3-phosphocholine, est un lysophospholipide. Il s'agit d'un dérivé de la phosphatidylcholine où l'une des chaînes d'acides gras a été éliminée, laissant un seul groupe linoléoyle. Ce composé est important dans divers processus biologiques et a été identifié comme un biomarqueur potentiel pour des conditions telles que la résistance à l'insuline et le syndrome des ovaires polykystiques .

Applications De Recherche Scientifique

Lysophosphatidylcholine 18:2 has diverse applications in scientific research:

Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.

Biology: Investigated for its role in cell signaling, membrane structure, and lipid metabolism.

Medicine: Explored as a biomarker for metabolic disorders, cardiovascular diseases, and neurodegenerative conditions

Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems for pharmaceuticals and cosmetics.

Mécanisme D'action

Target of Action

Lysophosphatidylcholine 18:2 (LPC 18:2), also known as 1-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine, primarily targets G protein-coupled signaling receptors, Toll-like receptors, and ion channels . These targets play a significant role in mediating the pleiotropic effects of LPC 18:2 .

Mode of Action

LPC 18:2 interacts with its targets to activate several second messengers . For instance, it induces monocyte chemoattractant protein-1 and inflammatory cytokine expression through Notch1 and/or ERK1/2 signaling . This interaction results in endothelial cell damage .

Biochemical Pathways

LPC 18:2 originates from the cleavage of phosphatidylcholine by phospholipase A2 (PLA2) and is catabolized to other substances by different enzymatic pathways . In the presence of Acyl-CoA, lysophosphatidylcholine acyltransferase (LPCAT) converts LPC to phosphatidylcholine (PC), which rapidly gets recycled by the Lands cycle . Hydrolysis of LPC by autotaxin, an enzyme with lysophospholipase D activity, generates lysophosphatidic acid, which is highly associated with cancers .

Pharmacokinetics

A study investigating the single-dose pharmacokinetics of 480 mg soy-derived lpc in 12 healthy men found that both lpc and glycerophosphocholine (gpc) supplementation increased plasma choline, serum phospholipid, and serum triglyceride concentrations .

Result of Action

The action of LPC 18:2 results in various molecular and cellular effects. It has been associated with inflammation, atherosclerosis development , and the induction of chronic pain . Low plasma LPC 18:2 has been shown to predict impaired glucose tolerance, insulin resistance, type 2 diabetes, coronary artery disease, memory impairment , and a greater decline in gait speed in older adults .

Action Environment

The action, efficacy, and stability of LPC 18:2 can be influenced by various environmental factors. For instance, the injury of nervous tissues promotes oxidative stress and lipid peroxidation, as well as excessive accumulation of LPC, enhancing the membrane hyperexcitability to induce chronic pain

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Lysophosphatidylcholine 18:2 peut être synthétisée par hydrolyse enzymatique de la phosphatidylcholine. L'enzyme phospholipase A2 clive spécifiquement l'acide gras à la position sn-2, ce qui entraîne la formation de lysophosphatidylcholine. La réaction se produit généralement dans des conditions douces, telles que le pH physiologique et la température, afin de maintenir l'activité et la spécificité de l'enzyme.

Méthodes de production industrielle

La production industrielle de this compound implique souvent l'extraction et la purification à partir de sources naturelles, telles que le jaune d'œuf ou la lécithine de soja. Le processus comprend l'extraction par solvant, suivie de techniques chromatographiques pour isoler et purifier le composé. Les méthodes avancées peuvent également utiliser des approches biotechnologiques, utilisant des micro-organismes génétiquement modifiés pour produire l'enzyme phospholipase A2 pour une hydrolyse à grande échelle de la phosphatidylcholine.

Analyse Des Réactions Chimiques

Types de réactions

Lysophosphatidylcholine 18:2 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe linoléoyle peut être oxydé, conduisant à la formation d'hydroperoxydes et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir les doubles liaisons du groupe linoléoyle en liaisons simples, formant une lysophosphatidylcholine saturée.

Substitution : Le groupe hydroxyle peut participer à des réactions de substitution, telles que l'estérification ou la phosphorylation.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'oxygène moléculaire, souvent catalysés par des enzymes comme les lipooxygénases.

Réduction : Des agents réducteurs tels que le dihydrogène en présence d'un catalyseur au palladium sont utilisés.

Substitution : Des réactifs tels que les chlorures d'acyle ou les dérivés de l'acide phosphorique sont utilisés dans des conditions légèrement acides ou basiques.

Principaux produits

Oxydation : Hydroperoxydes, aldéhydes et cétones.

Réduction : Lysophosphatidylcholine saturée.

Substitution : Dérivés estérifiés ou phosphorylés.

Applications de recherche scientifique

This compound a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'oxydation des lipides et la dynamique membranaire.

Biologie : Investigated pour son rôle dans la signalisation cellulaire, la structure membranaire et le métabolisme des lipides.

Médecine : Exploré comme biomarqueur pour les troubles métaboliques, les maladies cardiovasculaires et les maladies neurodégénératives

Industrie : Utilisé dans la formulation de liposomes et autres systèmes de délivrance à base de lipides pour les produits pharmaceutiques et les cosmétiques.

Mécanisme d'action

This compound exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies métaboliques :

Signalisation cellulaire : Agit comme une molécule de signalisation, modulant l'activité des récepteurs et des enzymes impliqués dans l'inflammation et le métabolisme.

Dynamique membranaire : Influence la fluidité et la courbure de la membrane, affectant des processus comme la formation et la fusion des vésicules.

Voies métaboliques : Participe au métabolisme des lipides, influençant la synthèse et la dégradation d'autres lipides.

Comparaison Avec Des Composés Similaires

Lysophosphatidylcholine 18:2 est unique par rapport aux autres lysophospholipides en raison de sa composition spécifique en acides gras. Des composés similaires comprennent :

Lysophosphatidylcholine 160 : Contient un groupe palmitoyle au lieu d'un groupe linoléoyle.

Lysophosphatidylcholine 181 : Contient un groupe oléoyle avec une double liaison.

Lysophosphatidylcholine 180 : Contient un groupe stéaroyle sans double liaison.

Chacun de ces composés possède des propriétés biologiques et des rôles distincts, soulignant l'importance de la composition en acides gras dans la fonction des lysophospholipides.

Propriétés

IUPAC Name |

[(2R)-2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h9-10,12-13,25,28H,5-8,11,14-24H2,1-4H3/b10-9-,13-12-/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJFYYJXNPEZDW-FTJOPAKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334833 | |

| Record name | 1-Linoleoyl-sn-glycero-3-phosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(18:2(9Z,12Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22252-07-9 | |

| Record name | 1-Linoleoyl-sn-glycero-3-phosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Linoleoyl-sn-glycero-3-phosphorylcholin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58529WFZ36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LysoPC(18:2(9Z,12Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2429307.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2429310.png)

![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-2-(3-formylphenoxy)acetamide](/img/structure/B2429311.png)

![N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide](/img/structure/B2429312.png)

![3-Cyclopropyl-1-{1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2429316.png)

![3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,2-dimethylpropanamide](/img/structure/B2429317.png)

![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2429321.png)